PD 123177

描述

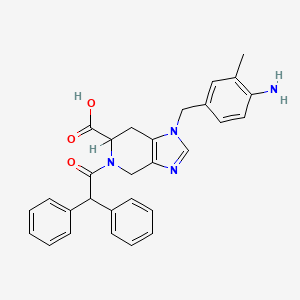

nonpeptide angiotensin AII-2 inhibito

Structure

3D Structure

属性

CAS 编号 |

114785-12-5 |

|---|---|

分子式 |

C29H28N4O3 |

分子量 |

480.6 g/mol |

IUPAC 名称 |

1-[(4-amino-3-methylphenyl)methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid |

InChI |

InChI=1S/C29H28N4O3/c1-19-14-20(12-13-23(19)30)16-32-18-31-24-17-33(26(29(35)36)15-25(24)32)28(34)27(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-14,18,26-27H,15-17,30H2,1H3,(H,35,36) |

InChI 键 |

KLVDUSUYBDMJKR-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

1-((4-amino-3-methylphenyl)methyl)-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo(4,5c)pyridine-6-carboxylic acid EXP 655 EXP-655 PD 123177 PD-123177 |

产品来源 |

United States |

Foundational & Exploratory

PD 123177: A Technical Guide to a Selective AT2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 123177 is a potent and highly selective non-peptide antagonist for the Angiotensin II Type 2 (AT2) receptor. It is an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the AT2 receptor, which often counter-regulates the effects of the Angiotensin II Type 1 (AT1) receptor. This technical guide provides an in-depth overview of this compound, including its binding profile, relevant experimental protocols, and the signaling pathways it modulates.

Data Presentation: Binding Affinity and Selectivity

The selectivity of this compound for the AT2 receptor over the AT1 receptor is a key feature that enables its use in distinguishing the functions of these two receptor subtypes. The following table summarizes the binding affinity of this compound for both AT1 and AT2 receptors.

| Ligand | Receptor Subtype | Binding Affinity (Ki) | Reference Tissue/Cell Line |

| This compound | AT1 | >> 10,000 nM[1][2] | Guinea pig liver membranes[1][2] |

| This compound | AT2 | High Affinity (nM range) | Mammalian Systems[3] |

Note: While a precise Ki value for this compound at the AT2 receptor is not consistently reported across literature, it is widely characterized as having high affinity in the nanomolar range.

Experimental Protocols

Competitive Radioligand Binding Assay for AT2 Receptor

This protocol outlines a method to determine the binding affinity of test compounds, such as this compound, for the AT2 receptor.

a. Membrane Preparation:

-

Homogenize tissues or cells known to express AT2 receptors (e.g., rat adrenal gland) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove large debris.

-

Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.

-

Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[4]

b. Binding Assay:

-

In a 96-well plate, combine the membrane preparation (typically 50-120 µg of protein for tissue membranes), a fixed concentration of a suitable radioligand for the AT2 receptor (e.g., [125I]Sar1,Ile8-Angiotensin II), and varying concentrations of the unlabeled competitor (this compound or other test compounds).

-

The final assay volume is typically 250 µL per well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[4]

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled AT2 receptor ligand.

c. Filtration and Counting:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[4]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.[4]

d. Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the competitor.

-

Plot the specific binding as a function of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

In Vivo Administration in Rodent Models

This protocol provides a general guideline for the administration of this compound to rats for in vivo studies.

a. Dosing and Administration:

-

This compound is typically administered via subcutaneous (s.c.) injection or intraperitoneal (i.p.) injection.

-

A common dose range for in vivo studies in rats is 0.01 to 10 mg/kg.[4]

-

The compound should be dissolved in a suitable vehicle, such as saline or a solution containing a small amount of a solubilizing agent if necessary.

b. Experimental Procedure (Example):

-

Acclimatize the animals to the experimental conditions for a sufficient period.

-

Administer this compound or the vehicle control at the predetermined dose and route.

-

At a specified time after administration, the physiological or behavioral parameter of interest can be measured. This may involve blood pressure monitoring, tissue collection for analysis, or behavioral tests.

-

For studies investigating the blockade of Angiotensin II effects, this compound is often administered prior to the administration of Angiotensin II.

Signaling Pathways and Visualizations

Activation of the AT2 receptor by its endogenous ligand, Angiotensin II, initiates a series of intracellular signaling cascades that are often counter-regulatory to those activated by the AT1 receptor. This compound, as a selective antagonist, blocks these downstream effects.

AT2 Receptor Signaling Pathway

The AT2 receptor is a G-protein coupled receptor, but its signaling is distinct from the classical pathways associated with many other GPCRs. Key signaling events include the activation of protein phosphatases, stimulation of the bradykinin-nitric oxide-cGMP pathway, and activation of phospholipase A2.

Caption: Overview of the major signaling pathways initiated by AT2 receptor activation.

Experimental Workflow: Competitive Binding Assay

The following diagram illustrates the logical flow of a competitive radioligand binding assay to determine the affinity of a test compound like this compound.

Caption: Logical workflow for a competitive radioligand binding assay.

Logical Relationship: Antagonist Action

This diagram illustrates the fundamental antagonistic action of this compound at the AT2 receptor.

Caption: The antagonistic relationship of this compound with the AT2 receptor.

Conclusion

This compound is an indispensable tool for researchers in the field of cardiovascular and renal physiology, neuroscience, and drug development. Its high selectivity for the AT2 receptor allows for the precise dissection of the complex roles of the renin-angiotensin system. The experimental protocols and signaling pathway information provided in this guide serve as a foundational resource for the effective utilization of this compound in research settings.

References

The Genesis of a Selective Tool: A Technical Guide to the Discovery and Development of PD 123177

For Immediate Release

[City, State] – December 4, 2025 – In the intricate world of pharmacology, the development of highly selective receptor antagonists is paramount for dissecting complex biological systems. This whitepaper delves into the discovery and development of PD 123177, a nonpeptide antagonist that has been instrumental in distinguishing the roles of the angiotensin II (AII) subtype 2 (AT2) receptor. Developed by Parke-Davis, this compound emerged from a concerted effort to create non-peptide angiotensin II receptor antagonists, providing researchers with a crucial tool to explore the less-understood functions of the AT2 receptor, a key component of the renin-angiotensin system (RAS).

Discovery and Synthesis: A Journey into Non-Peptide Antagonists

The development of this compound was part of a broader movement in the late 1980s and early 1990s to create orally active, non-peptide antagonists for the angiotensin II receptor, moving away from the limitations of peptide-based antagonists. The core structure of this compound is a 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid derivative. The synthesis of this class of compounds represented a significant advancement in medicinal chemistry, providing a scaffold for developing selective ligands for angiotensin II receptor subtypes.

The discovery of potent, non-peptide angiotensin II receptor antagonists, such as Losartan for the AT1 receptor, spurred further investigation into compounds that could selectively target the then-enigmatic AT2 receptor. This led to the synthesis and screening of a series of imidazole-based compounds, ultimately yielding this compound and its close analog, PD 123319. These compounds proved to be highly selective for the AT2 receptor, paving the way for a more precise understanding of its physiological functions.

Unraveling Specificity: Quantitative Analysis of Receptor Binding

The hallmark of this compound is its remarkable selectivity for the AT2 receptor over the AT1 receptor. This high degree of selectivity has been quantified through extensive radioligand binding assays.

| Compound | Receptor | Binding Affinity (IC50) | Reference |

| This compound | AT2 | ~20 nM | [1] |

| This compound | AT1 | > 10,000 nM | [2] |

| PD 123319 | AT2 | 34 nM |

Note: IC50 values can vary between studies depending on the experimental conditions.

This vast difference in binding affinity underscores the utility of this compound as a selective pharmacological tool to isolate and study the functions of the AT2 receptor without the confounding effects of AT1 receptor blockade.

Experimental Protocols: Methodologies for Characterization

The characterization of this compound's binding affinity and functional antagonism relies on well-established in vitro assays.

Radioligand Binding Assay (for determining IC50)

This protocol outlines a competitive binding assay to determine the inhibitory concentration (IC50) of this compound for the AT2 receptor.

Objective: To determine the concentration of this compound required to inhibit 50% of the specific binding of a radiolabeled ligand to the AT2 receptor.

Materials:

-

Cell membranes prepared from tissues or cells expressing the AT2 receptor (e.g., rat adrenal glands, specific cell lines).

-

Radiolabeled angiotensin II analog (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a series of tubes, combine the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically near its Kd), and varying concentrations of this compound. Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled ligand).

-

Equilibration: Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Separation: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Functional Assay: Inhibition of Phosphatase Activity

This protocol describes a functional assay to measure the antagonistic effect of this compound on AT2 receptor-mediated phosphatase activation.

Objective: To determine the ability of this compound to block Angiotensin II-induced phosphatase activity in cells expressing the AT2 receptor.

Materials:

-

Cell line expressing the AT2 receptor (e.g., PC12W cells).

-

Angiotensin II.

-

This compound.

-

Phosphatase substrate (e.g., p-nitrophenyl phosphate (B84403) - pNPP).

-

Cell lysis buffer.

-

Protein assay reagent.

-

Spectrophotometer.

Procedure:

-

Cell Culture and Treatment: Culture the AT2 receptor-expressing cells to an appropriate confluency. Pre-incubate the cells with varying concentrations of this compound for a specific duration (e.g., 30 minutes).

-

Stimulation: Stimulate the cells with a fixed concentration of Angiotensin II (e.g., 100 nM) for a defined period (e.g., 10-15 minutes). Include control groups with no treatment, Angiotensin II alone, and this compound alone.

-

Cell Lysis: Wash the cells with cold phosphate-buffered saline (PBS) and then lyse the cells using a suitable lysis buffer.

-

Phosphatase Assay: Incubate the cell lysates with the phosphatase substrate (pNPP). The phosphatase in the lysate will dephosphorylate pNPP, producing a yellow product (p-nitrophenol).

-

Measurement: Stop the reaction and measure the absorbance of the product at a specific wavelength (e.g., 405 nm) using a spectrophotometer.

-

Data Analysis: Normalize the phosphatase activity to the total protein concentration in each sample. Plot the percentage of inhibition of Angiotensin II-induced phosphatase activity against the logarithm of the this compound concentration to determine its antagonistic potency.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To better understand the role of this compound, it is essential to visualize the signaling pathways it influences and the experimental workflows used in its characterization.

Caption: AT2 Receptor Signaling Pathway Blocked by this compound.

Caption: Experimental Workflow for Characterizing this compound.

Conclusion: A Legacy of Selectivity

The discovery and development of this compound marked a pivotal moment in the study of the renin-angiotensin system. Its high selectivity for the AT2 receptor has allowed researchers to delineate the distinct and often opposing roles of the AT1 and AT2 receptors in various physiological and pathophysiological processes. While AT1 receptor antagonists have found widespread clinical use, this compound remains an indispensable tool in the laboratory, continuing to contribute to our understanding of cardiovascular, renal, and neurological functions. This technical guide provides a core overview of the history, characterization, and application of this important pharmacological agent.

References

The Role of Angiotensin II AT2 Receptors in Cardiovascular Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Renin-Angiotensin System (RAS) is a cornerstone of cardiovascular regulation, with its primary effector, Angiotensin II (Ang II), traditionally known for its potent vasoconstrictor and pro-hypertrophic effects mediated by the Angiotensin II Type 1 Receptor (AT1R). However, the Angiotensin II Type 2 Receptor (AT2R) has emerged as a critical counter-regulatory component of the RAS. While expressed at low levels in most adult tissues, AT2R expression is significantly upregulated in pathological states such as myocardial infarction, hypertension, and vascular injury. Activation of the AT2R generally opposes the detrimental actions of the AT1R, eliciting vasodilation, anti-inflammatory, anti-fibrotic, and anti-proliferative effects. This technical guide provides an in-depth exploration of the AT2R's role in cardiovascular physiology, detailing its signaling pathways, physiological functions with supporting quantitative data, and key experimental methodologies used in its study.

AT2 Receptor Signaling Pathways

The AT2R is a G protein-coupled receptor (GPCR) that, unlike the AT1R, does not typically signal through classical Gq/11 pathways leading to calcium mobilization. Instead, it activates a distinct set of intracellular signaling cascades that underpin its protective cardiovascular effects. The three major pathways are the activation of protein phosphatases, the stimulation of the bradykinin-nitric oxide (NO)-cyclic GMP (cGMP) system, and the activation of phospholipase A2.[1][2][3]

Bradykinin-Nitric Oxide-cGMP Pathway

A hallmark of AT2R function is its ability to induce vasodilation. This is primarily achieved through the activation of the kinin-kallikrein system.[4] AT2R stimulation in endothelial cells promotes the synthesis and release of bradykinin.[5][6] Bradykinin then acts on its B2 receptor, leading to the activation of endothelial nitric oxide synthase (eNOS) and subsequent NO production.[7][8] NO diffuses to adjacent vascular smooth muscle cells (VSMCs), where it activates soluble guanylyl cyclase (sGC), increasing cGMP levels and causing vasorelaxation.[9] This pathway is a critical counter-regulatory mechanism to the vasoconstriction mediated by AT1R.[5][7]

Protein Phosphatase Activation

AT2R activation leads to the stimulation of several serine/threonine and tyrosine phosphatases, including SH2 domain-containing phosphatase 1 (SHP-1), protein phosphatase 2A (PP2A), and mitogen-activated protein kinase (MAPK) phosphatase-1 (MKP-1).[1][10] By dephosphorylating key signaling molecules, this pathway counteracts the pro-proliferative and pro-inflammatory signals often initiated by AT1R. For example, activation of these phosphatases can inhibit MAPK signaling (e.g., ERK1/2), which is crucial for cell growth and hypertrophy. This mechanism is central to the AT2R's anti-inflammatory and anti-proliferative effects in the cardiovascular system.[11]

Promyelocytic Zinc Finger (PLZF) Pathway

Contradictory findings suggest that under certain conditions, AT2R may promote hypertrophy.[8][12] A potential mechanism involves the interaction of the AT2R C-terminus with the promyelocytic zinc finger protein (PLZF).[1] Upon Ang II binding, the AT2R-PLZF complex translocates to the perinuclear region, allowing PLZF to enter the nucleus and promote the transcription of factors associated with protein synthesis and cell growth, such as the p85α subunit of PI3K.[13] This pathway may explain the conflicting data regarding the AT2R's role in cardiac hypertrophy.

Role in Cardiovascular Physiology and Pathophysiology

Vasodilation and Blood Pressure Regulation

While AT2R stimulation clearly causes vasodilation in isolated vessels, its effect on systemic blood pressure is more complex.[7][14] In many animal models, direct stimulation with AT2R agonists like C21 does not significantly lower blood pressure on its own.[15][16][17] The potent vasoconstrictor effects of AT1R activation often mask the vasodilatory influence of AT2R. However, when the AT1R is blocked with an angiotensin receptor blocker (ARB), the vasodilatory and hypotensive effects of AT2R activation become apparent.[14] Despite the modest direct effect on blood pressure, chronic AT2R stimulation has been shown to improve vascular function by reducing arterial stiffness and remodeling.[13][18]

Table 1: Quantitative Effects of AT2R Modulation on Vasculature and Blood Pressure

| Experimental Model | Intervention | Key Finding | Magnitude of Effect | Reference |

|---|---|---|---|---|

| Human Coronary Microarteries | Ang II + PD123319 (AT2R blocker) | Potentiation of Ang II-induced vasoconstriction | Emax increased from 79% to 97% of K+ contraction (p<0.05) | [19] |

| Isolated Rat Mesenteric Artery | Ang II + Losartan (AT1R blocker) vs. Ang II + Losartan + FR173657 (B2R blocker) | AT2R-mediated vasodilation is bradykinin-dependent | Maximum inhibition of vasodilation by FR173657 was 68.5% | [20] |

| Conscious Hypertensive Rats | C21 (AT2R agonist) infusion (5, 10, or 50 ng/kg/min) | No significant change in systemic blood pressure | Systolic BP remained unchanged across all doses | [15] |

| Stroke-Prone Spontaneously Hypertensive Rats | C21 (1 mg/kg/day) for 6 weeks | No significant change in blood pressure | Systolic BP: ~190 mmHg (Vehicle) vs. ~190 mmHg (C21) | [13][18] |

| Stroke-Prone Spontaneously Hypertensive Rats | C21 + Losartan for 6 weeks | Reduced vascular stiffness and collagen content | Significant reduction in aortic collagen (p<0.05) |[13] |

Cardiac Remodeling: Fibrosis and Hypertrophy

Anti-Fibrotic Effects: There is strong evidence that AT2R activation exerts potent anti-fibrotic effects in the heart.[2][21] In models of hypertensive heart disease, stimulation of AT2R reduces myocardial interstitial and perivascular collagen deposition.[13][18] This effect is often independent of blood pressure changes, pointing to a direct action on cardiac fibroblasts and the extracellular matrix.[22] Studies on cardiac fibroblasts show that AT2R stimulation can inhibit collagen synthesis and metabolism.[4]

Role in Hypertrophy (Controversial): The role of AT2R in cardiac hypertrophy is debated.[8] Many studies demonstrate a protective, anti-hypertrophic effect. For instance, in models of pressure overload, AT2R deficiency can worsen left ventricular hypertrophy.[23] Conversely, some studies using different genetic knockout strains or experimental conditions report that AT2R deletion prevents pressure overload- or Ang II-induced hypertrophy, suggesting a pro-hypertrophic role.[8][12] This discrepancy may be due to different animal strains, the specific pathological stimulus, or the balance between the anti-hypertrophic phosphatase pathways and the pro-hypertrophic PLZF pathway.

Table 2: Quantitative Effects of AT2R Modulation on Cardiac Fibrosis and Hypertrophy

| Experimental Model | Intervention / Genotype | Key Finding | Magnitude of Effect | Reference |

|---|---|---|---|---|

| Ang II-Infused Mice | Ang II (2.5 mg/kg/day) for 4 weeks | Increased cardiac fibrosis | Interstitial fibrosis increased from ~1% to ~4% (p<0.001) | [23] |

| Ang II-Infused Mice | Ang II (2.5 mg/kg/day) for 4 weeks | Increased cardiac hypertrophy | Heart weight/tibia length ratio increased by ~30% (p<0.001) | [23] |

| Failing Myopathic Hamster Hearts | Endogenous AT2R upregulation | Inhibition of collagen production | Ang II stimulated collagen production by 48%; AT2R blockade increased this to 83% | [4] |

| Pressure Overload (Aortic Constriction) | AT2R Knockout (KO) Mice | Prevention of left ventricular hypertrophy | LV wall thickness increase seen in WT mice was absent in KO mice | [12] |

| L-NAME-induced Hypertension | AT2R KO Mice | Worsened LV hypertrophy and perivascular fibrosis | Significantly greater hypertrophy and fibrosis in KO vs. WT mice |[23] |

Myocardial Infarction and Cardioprotection

Following myocardial infarction (MI), AT2R expression is upregulated in the heart.[24] Activation of the AT2R in this context is largely cardioprotective. Studies show that AT2R stimulation reduces infarct size, attenuates adverse left ventricular remodeling, improves cardiac function, and reduces mortality post-MI.[24][25] The mechanisms include reduced inflammation and fibrosis in the scar area.[24] Conversely, AT2R knockout mice often experience worse outcomes after experimental MI, with increased mortality and exacerbated heart failure.[24]

Table 3: Quantitative Effects of AT2R Modulation in Myocardial Infarction

| Experimental Model | Intervention / Genotype | Key Finding | Magnitude of Effect | Reference |

|---|---|---|---|---|

| Isolated Rat Hearts (Ischemia-Reperfusion) | Ang II (10 nM) during I-R | Reduction in infarct size | Infarct size reduced from 27% to 9% of LV (a 66% reduction) | [26] |

| Pig Myocardial Ischemia Model | Candesartan (AT1R blocker) | Reduction in infarct size | Infarct size reduced from 20.0% to 10.6% of area at risk | [27] |

| Pig Myocardial Ischemia Model | Candesartan + PD123319 (AT2R blocker) | Abolished the protective effect of Candesartan | Infarct size reduction by Candesartan was abolished | [27] |

| Mice with MI | AT2R Overexpression (TG) | Preserved cardiac function post-MI | Higher ejection fraction (EF) in TG vs. WT mice at all time points up to 28 days | [24] |

| Mice with MI | AT2R Knockout (KO) | Increased heart weight and myocyte area post-MI | Significant increase in heart:body weight ratio in KO vs. WT mice |[24] |

Key Experimental Protocols

Investigating the function of the AT2R requires a combination of in vivo disease models and in vitro cellular and tissue-based assays. The following section details common methodologies.

Protocol: In Vivo Angiotensin II-Induced Hypertension and Cardiac Fibrosis Model

This model is widely used to study hypertensive cardiac remodeling.[1][23][28]

-

Animal Model: C57BL/6 mice (or genetically modified strains like AT2R-KO) aged 10-12 weeks are commonly used.

-

Angiotensin II Preparation: Angiotensin II is dissolved in sterile saline or 10 mM acetic acid.

-

Osmotic Minipump Implantation:

-

Mice are anesthetized (e.g., with isoflurane).

-

An osmotic minipump (e.g., Alzet model 2002 or 2006) is filled with the Ang II solution.

-

The pump is implanted subcutaneously in the dorsal region.

-

Pumps are designed to deliver a continuous infusion of Ang II at a specified rate (e.g., 1.44 µg/g/day to 2.5 mg/kg/day) for a duration of 2 to 4 weeks.[14][23]

-

-

Blood Pressure Monitoring: Systolic blood pressure is monitored throughout the study using non-invasive tail-cuff plethysmography or invasive telemetry to confirm the development of hypertension (typically stabilizing >160 mmHg).[1][23]

-

Endpoint Analysis: At the end of the infusion period, mice undergo functional assessment (echocardiography) before hearts are harvested for histological and molecular analysis.

Protocol: Echocardiographic Assessment of Cardiac Function in Mice

Echocardiography is a non-invasive method to serially assess cardiac structure and function.[7][29][30][31]

-

Equipment: A high-frequency ultrasound system (e.g., Vevo 2100/3100) with a high-frequency transducer probe (e.g., 30-40 MHz) is required.[29]

-

Procedure:

-

The mouse is lightly anesthetized with isoflurane (B1672236) to maintain a heart rate above 450 bpm.

-

The chest is shaved, and the mouse is placed on a heated platform with ECG electrodes to monitor heart rate.

-

Ultrasound gel is applied to the chest.

-

-

Image Acquisition:

-

Parasternal Long-Axis (PLAX) View: Used to visualize the left ventricle from the apex to the base.

-

Parasternal Short-Axis (PSAX) View: M-mode images are acquired at the level of the papillary muscles.

-

-

Data Analysis:

-

Structural Parameters: Left ventricular internal dimension at diastole (LVID;d) and systole (LVID;s), and wall thickness are measured from M-mode images.

-

Functional Parameters: Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) are calculated from the dimensional measurements to assess systolic function.[31]

-

Diastolic Function: Mitral inflow patterns (E/A ratio) and tissue Doppler imaging are used to assess diastolic function.[7][31]

-

Protocol: Histological Quantification of Myocardial Fibrosis

Masson's Trichrome stain is a standard method for differentiating collagen fibers from healthy myocardium.[3][10][32]

-

Tissue Preparation:

-

Harvested hearts are arrested in diastole with KCl, fixed in 10% neutral buffered formalin, and embedded in paraffin.

-

5 µm thick sections are cut and mounted on slides.

-

-

Staining Procedure (Masson's Trichrome):

-

Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) to water.

-

Nuclear Staining: Slides are placed in Weigert's iron hematoxylin (B73222) to stain nuclei black/dark blue.[10]

-

Cytoplasmic/Muscle Staining: Slides are stained with Biebrich scarlet-acid fuchsin solution, which stains cytoplasm, muscle, and erythrocytes red.[3]

-

Collagen Staining: After differentiation in phosphomolybdic/phosphotungstic acid, slides are transferred to an Aniline Blue solution, which stains collagen fibers blue.[10]

-

-

Imaging and Quantification:

-

Stained sections are imaged using a brightfield microscope.

-

The percentage of fibrotic area (blue-stained area) relative to the total myocardial tissue area is quantified using image analysis software (e.g., ImageJ). Perivascular and interstitial fibrosis are often assessed separately.

-

Protocol: Western Blot Analysis of AT2R Signaling Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in AT2R signaling (e.g., AT2R, SHP-1, eNOS, p-ERK).[11][33]

-

Protein Extraction:

-

Frozen heart tissue is homogenized in lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

The lysate is centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

-

Protein concentration is determined using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Equal amounts of protein (e.g., 20-30 µg) are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.[33]

-

Proteins are then transferred from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% nonfat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-AT2R, anti-p-ERK) overnight at 4°C.[34]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

The HRP substrate (chemiluminescent reagent) is added to the membrane.

-

The resulting signal is detected using a digital imager. Band intensity is quantified using densitometry software and normalized to a loading control protein (e.g., GAPDH or β-actin).

-

Conclusion

The Angiotensin II AT2 receptor plays a multifaceted and predominantly protective role in the cardiovascular system. Its activation triggers signaling cascades that lead to vasodilation, reduce inflammation, and inhibit fibrosis, thereby counteracting the pathological effects mediated by the AT1 receptor. While its precise role in cardiac hypertrophy remains an area of active investigation, the established benefits in the context of vascular injury and myocardial infarction highlight the AT2R as a promising therapeutic target. The development of selective non-peptide agonists like C21 has paved the way for exploring AT2R stimulation as a novel strategy to treat cardiovascular diseases, potentially in combination with existing therapies like ARBs, to enhance end-organ protection. A thorough understanding of its complex signaling and physiological functions, aided by the robust experimental protocols detailed herein, is critical for advancing the development of new-generation cardiovascular therapeutics.

References

- 1. A Protocol for Constructing a Mouse Model of Hypertensive Myocardial Fibrosis Using Angiotensin II [jove.com]

- 2. ahajournals.org [ahajournals.org]

- 3. ejmjih.com [ejmjih.com]

- 4. ahajournals.org [ahajournals.org]

- 5. ahajournals.org [ahajournals.org]

- 6. A Protocol for Constructing a Mouse Model of Hypertensive Myocardial Fibrosis Using Angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease | MDPI [mdpi.com]

- 8. Angiotensin AT2 receptors: cardiovascular hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Evidence for angiotensin II type 2 receptor–mediated cardiac myocyte enlargement during in vivo pressure overload - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Angiotensin II-induced cardiac hypertrophy and fibrosis are promoted in mice lacking Fgf16 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Direct Angiotensin AT2 Receptor Stimulation Using a Novel AT2 Receptor Agonist, Compound 21, Evokes Neuroprotection in Conscious Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Impact of the AT(2) receptor agonist C21 on blood pressure and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 18. Angiotensin type 2 receptors: Blood pressure regulation and end organ damage - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Angiotensin II type 2 receptor-mediated vasodilation in human coronary microarteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. AT2 receptor-dependent vasodilation is mediated by activation of vascular kinin generation under flow conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ahajournals.org [ahajournals.org]

- 22. The signalling of AT2 and the influence on the collagen metabolism of AT2 receptor in adult rat cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. gubra.dk [gubra.dk]

- 24. Angiotensin II type-2 receptor-specific effects on the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Angiotensin II reduces infarct size and has no effect on post-ischaemic contractile dysfunction in isolated rat hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Enhanced reduction of myocardial infarct size by combined ACE inhibition and AT1-receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Angiotensin II-induced Hypertension Mouse Model - InnoSer [innoserlaboratories.com]

- 29. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]

- 30. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Monitoring cardiac fibrosis: a technical challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 34. CST | Cell Signaling Technology [cellsignal.com]

Investigating the Function of AT2 Receptors in the Central Nervous System with PD 123177: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The renin-angiotensin system (RAS) plays a crucial role in regulating physiological processes within the central nervous system (CNS). While the angiotensin II type 1 (AT1) receptor has been extensively studied for its role in vasoconstriction and neuronal excitation, the function of the angiotensin II type 2 (AT2) receptor is less understood. Emerging evidence suggests that the AT2 receptor often counteracts the actions of the AT1 receptor, participating in processes such as vasodilation, anti-proliferation, and neuronal differentiation.[1] This technical guide focuses on the use of PD 123177, a potent and selective nonpeptide antagonist of the AT2 receptor, as a critical pharmacological tool to elucidate the multifaceted functions of AT2 receptors in the CNS.

This compound: A Selective AT2 Receptor Antagonist

This compound is a highly selective antagonist for the AT2 receptor, demonstrating significantly lower affinity for the AT1 receptor. This selectivity makes it an invaluable tool for isolating and studying AT2 receptor-mediated effects in both in vitro and in vivo models.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a basis for experimental design and data interpretation.

| Parameter | Value | Receptor Subtype | Reference |

| Binding Affinity (Ki) | > 10,000 nM | AT1 | [2] |

| Value not explicitly found in search results | AT2 |

Further research is required to obtain a precise Ki value for this compound at the AT2 receptor.

| In Vivo Efficacy | Dose | Animal Model | Observed Effect | Reference |

| Cognitive Enhancement | 10.0 ng/kg i.p. (b.d.) | Mouse | Enhanced performance in a habituation test and reversal of scopolamine-induced cognitive impairment. | [3] |

Additional dose-response studies are needed to fully characterize the in vivo effects of this compound on various CNS functions.

Experimental Protocols

Detailed methodologies are crucial for the successful investigation of AT2 receptor function using this compound. The following sections provide comprehensive protocols for key experiments.

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the AT2 receptor.

Materials:

-

Cell membranes expressing the AT2 receptor

-

Radiolabeled ligand (e.g., 125I-[Sar1, Ile8]Angiotensin II)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize tissues or cells known to express AT2 receptors in a cold lysis buffer and prepare a membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, add a constant concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound to wells containing the membrane preparation.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specific binding.

-

Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[4][5]

Neurite Outgrowth Assay

This protocol assesses the effect of this compound on neurite outgrowth, a key process in neuronal development and regeneration.

Materials:

-

Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons

-

Cell culture medium and supplements

-

Nerve Growth Factor (NGF) or other neuritogenic factors

-

This compound

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against a neuronal marker (e.g., β-III tubulin)

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

Fluorescence microscope and image analysis software

Procedure:

-

Cell Culture: Plate neuronal cells at an appropriate density in multi-well plates.

-

Treatment: Treat the cells with a neuritogenic factor (e.g., NGF) in the presence or absence of varying concentrations of this compound. Include appropriate vehicle controls.

-

Incubation: Culture the cells for a period sufficient to allow for neurite outgrowth (e.g., 48-72 hours).

-

Immunofluorescence Staining:

-

Image Acquisition and Analysis:

Intracerebroventricular (ICV) Injection

This protocol describes the in vivo administration of this compound directly into the brain ventricles of rodents to study its effects on CNS functions.

Materials:

-

Stereotaxic apparatus

-

Anesthesia machine

-

Surgical tools (scalpel, drill, etc.)

-

Guide cannula and dummy cannula

-

Dental cement

-

This compound dissolved in artificial cerebrospinal fluid (aCSF)

-

Microinjection pump and syringe

Procedure:

-

Anesthesia and Stereotaxic Surgery: Anesthetize the animal and place it in the stereotaxic frame. Make a midline incision on the scalp to expose the skull.

-

Cannula Implantation: Using predetermined stereotaxic coordinates for the lateral ventricle, drill a small hole in the skull. Lower a guide cannula to the target depth and secure it to the skull with dental cement. Insert a dummy cannula to maintain patency.[15][16][17][18][19]

-

Recovery: Allow the animal to recover fully from surgery before proceeding with injections.

-

ICV Injection:

-

Behavioral or Physiological Assessment: Following the injection, perform behavioral tests (e.g., cognitive tasks) or physiological measurements to assess the effects of AT2 receptor blockade.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the investigation of AT2 receptor function with this compound.

Caption: Simplified AT2 receptor signaling pathway leading to neurite outgrowth.

Caption: Workflow for a competitive radioligand binding assay.

Caption: Experimental workflow for in vivo studies using ICV injections.

Conclusion

This compound is an indispensable tool for dissecting the intricate functions of the AT2 receptor in the central nervous system. Its high selectivity allows for the confident attribution of observed effects to the blockade of AT2 receptor signaling. By employing the detailed protocols and understanding the underlying signaling pathways outlined in this guide, researchers can effectively investigate the role of AT2 receptors in neuronal development, cognitive processes, and various neuropathological conditions. Further research to establish a precise binding affinity for this compound at the AT2 receptor and to conduct comprehensive dose-response studies will undoubtedly enhance our understanding of this enigmatic yet crucial component of the brain's renin-angiotensin system.

References

- 1. [AT(1) and AT(2) angiotensin II receptors: key features] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the AT1 angiotensin II receptor expressed in guinea pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cognitive enhancing actions of PD123177 detected in a mouse habituation paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 6. Immunofluorescence Staining [protocols.io]

- 7. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ibidi.com [ibidi.com]

- 9. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of neurite outgrowth and enhanced effects compared to baseline toxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of neurite outgrowth and enhanced effects compared to baseline toxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rwdstco.com [rwdstco.com]

- 16. benchchem.com [benchchem.com]

- 17. Stereotaxic surgery for implantation of guide cannulas for microinjection into the dorsomedial hypothalamus in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Brain Cannula Placement in Rats using Stereotaxic Frame | Animals in Science [queensu.ca]

- 20. Chronic intracerebroventricular infusion of angiotensin II causes dose- and sex-dependent effects on intake behaviors and energy homeostasis in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Chronic intracerebroventricular infusion of angiotensin II causes dose- and sex-dependent effects on intake behaviors and energy homeostasis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Differentiating Angiotensin II Receptor Subtypes: A Technical Guide for Researchers

An In-depth Guide to the Core Distinctions Between AT1 and AT2 Receptors for Researchers, Scientists, and Drug Development Professionals.

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular, renal, and neurological function. Its primary effector, the octapeptide hormone angiotensin II (Ang II), exerts its diverse physiological and pathophysiological effects through two main G-protein coupled receptor (GPCR) subtypes: the angiotensin II type 1 (AT1) and type 2 (AT2) receptors. While both receptors bind Ang II, they often mediate opposing actions, making their differentiation a crucial aspect of physiological research and therapeutic development. This technical guide provides a comprehensive overview of the key distinctions between AT1 and AT2 receptors, focusing on their signaling pathways, pharmacological profiles, and the experimental methodologies used to distinguish their activities.

Core Distinctions at a Glance

| Feature | AT1 Receptor | AT2 Receptor |

| Primary Signaling Pathway | Gq/11 protein coupling, leading to PLC activation, IP3 production, and increased intracellular Ca2+. Also couples to Gi and G12/13. | Primarily couples to Gi/o proteins, leading to the activation of phosphatases and the nitric oxide/cGMP pathway. |

| Key Physiological Functions | Vasoconstriction, aldosterone (B195564) secretion, sodium and water retention, cell proliferation, inflammation, and oxidative stress.[1] | Vasodilation, anti-proliferation, apoptosis, neuronal differentiation, and tissue regeneration.[1] |

| Selective Antagonists | Biphenylimidazoles (e.g., Losartan, Valsartan, Irbesartan) | Tetrahydroimidazopyridines (e.g., PD123319) |

| Selective Agonists | - | Compound 21 (C21) |

| G-Protein Coupling | Primarily Gq/11, Gi, G12/13 | Primarily Gi/o |

| Downstream Effectors | Phospholipase C (PLC), MAP Kinases (ERK1/2), JAK/STAT, NADPH oxidase | Phosphatases (SHP-1, PP2A), Nitric Oxide Synthase (NOS), cGMP |

Pharmacological Differentiation

The most direct method for differentiating AT1 and AT2 receptor activity is through the use of selective ligands. The distinct pharmacology of these receptor subtypes has enabled the development of highly selective antagonists that are invaluable tools in both research and clinical settings.

Ligand Binding Affinities

The following tables summarize the binding affinities (Ki or IC50 values) of various ligands for the AT1 and AT2 receptors. This quantitative data is essential for designing experiments to selectively block or stimulate one receptor subtype while minimizing off-target effects on the other.

Table 1: Binding Affinities of Selective Antagonists

| Compound | Receptor Subtype | Ki (nM) | IC50 (nM) |

| Losartan | AT1 | 19 - 25 | 18 - 45 |

| AT2 | >10,000 | >10,000 | |

| Valsartan | AT1 | 1.3 - 5.3 | 2.6 - 9.1 |

| AT2 | >10,000 | >10,000 | |

| Irbesartan | AT1 | 0.4 - 1.7 | 1.2 - 3.5 |

| AT2 | >10,000 | >10,000 | |

| Candesartan | AT1 | 0.24 - 1.0 | 0.6 - 2.1 |

| AT2 | >10,000 | >10,000 | |

| Olmesartan | AT1 | 0.8 - 2.6 | 1.5 - 5.8 |

| AT2 | >10,000 | >10,000 | |

| Telmisartan | AT1 | 1.1 - 3.9 | 2.5 - 8.2 |

| AT2 | >10,000 | >10,000 | |

| PD123319 | AT1 | >10,000 | >10,000 |

| AT2 | 0.4 - 15 | 0.8 - 25 |

Note: Ki and IC50 values can vary depending on the experimental conditions, tissue/cell type, and radioligand used.

Table 2: Binding Affinities of Agonists

| Compound | Receptor Subtype | Ki (nM) | EC50 (nM) |

| Angiotensin II | AT1 | 0.2 - 2.0 | 0.1 - 5.0 |

| AT2 | 0.1 - 1.5 | 0.5 - 10 | |

| Compound 21 (C21) | AT1 | >10,000 | >10,000 |

| AT2 | 20 - 50 | 10 - 100 |

Contrasting Signaling Pathways

The opposing physiological effects of AT1 and AT2 receptor activation are a direct result of their coupling to distinct intracellular signaling cascades.

AT1 Receptor Signaling

Activation of the AT1 receptor predominantly leads to the coupling of Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is central to the vasoconstrictive and proliferative effects of Ang II.[1]

Furthermore, the AT1 receptor can also couple to other G proteins, such as Gi and G12/13, and activate downstream effectors like mitogen-activated protein kinases (MAPK), particularly ERK1/2, the JAK/STAT pathway, and NADPH oxidase, leading to cellular growth, inflammation, and oxidative stress.

AT2 Receptor Signaling

In contrast to the AT1 receptor, the AT2 receptor primarily couples to inhibitory G proteins (Gi/o).[2] Activation of the AT2 receptor does not lead to an increase in intracellular calcium. Instead, it stimulates various protein phosphatases, such as SHP-1 and PP2A, which can counteract the signaling pathways activated by the AT1 receptor. A key downstream effect of AT2 receptor activation is the stimulation of the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway, which mediates many of its vasodilatory and anti-proliferative effects.[1]

Experimental Protocols for Differentiation

A variety of in vitro and in vivo experimental techniques can be employed to differentiate the functions of AT1 and AT2 receptors. The choice of method depends on the specific research question, available resources, and the biological system under investigation.

Radioligand Binding Assays

Radioligand binding assays are fundamental for characterizing the affinity and density of AT1 and AT2 receptors in a given tissue or cell preparation.[3] These assays utilize a radiolabeled ligand that binds to the receptors of interest. By competing the binding of the radioligand with increasing concentrations of unlabeled selective antagonists, one can determine the proportion and binding affinity of each receptor subtype.

Detailed Methodology:

-

Membrane Preparation: Homogenize the tissue or cells of interest in a suitable buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled Ang II analog (e.g., 125I-[Sar1,Ile8]Ang II) and varying concentrations of a selective AT1 antagonist (e.g., losartan) or a selective AT2 antagonist (e.g., PD123319).[4][5] Include a set of wells with a high concentration of unlabeled Ang II to determine non-specific binding.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the competitor concentration and fit the data to a one-site or two-site competition model to determine the IC50 values and the relative abundance of each receptor subtype.

Functional Assays

Functional assays measure the physiological response to receptor activation. By using selective antagonists, the contribution of each receptor subtype to a specific functional outcome can be determined.

1. G-Protein Coupling Assay ([35S]GTPγS Binding)

This assay directly measures the activation of G-proteins following receptor stimulation and is a proximal readout of receptor function.[6]

Detailed Methodology:

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

-

Incubation: Incubate the membranes with the agonist of interest (e.g., Ang II) in the presence of [35S]GTPγS and GDP. To differentiate between receptor subtypes, pre-incubate the membranes with a selective AT1 antagonist (losartan) or AT2 antagonist (PD123319).

-

Separation: Separate the G-protein-bound [35S]GTPγS from the free nucleotide, typically by rapid filtration.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: An increase in [35S]GTPγS binding upon agonist stimulation indicates G-protein activation. The inhibition of this response by a selective antagonist identifies the receptor subtype responsible for the coupling.

2. Measurement of Downstream Signaling Events

-

ERK Phosphorylation (for AT1): The activation of the MAPK/ERK pathway is a well-established downstream event of AT1 receptor signaling. This can be quantified using techniques like Western blotting or ELISA with phospho-specific antibodies.[2]

Detailed Methodology (Western Blotting):

-

Cell Culture and Treatment: Culture cells expressing AT1 receptors and treat them with Ang II for various time points, with or without pre-incubation with an AT1 or AT2 antagonist.

-

Protein Extraction: Lyse the cells to extract total protein.

-

SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

-

Immunodetection: Probe the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) and a secondary antibody conjugated to an enzyme for detection.

-

Quantification: Visualize the protein bands and quantify their intensity. Normalize the p-ERK signal to the total ERK signal.

-

-

cGMP Measurement (for AT2): The production of cGMP is a hallmark of AT2 receptor activation.[1] cGMP levels can be measured using commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kits.

Detailed Methodology (EIA):

-

Cell/Tissue Treatment: Treat cells or tissue homogenates with an AT2 agonist (e.g., C21 or Ang II in the presence of an AT1 blocker) with or without an AT2 antagonist.

-

Sample Preparation: Lyse the cells or process the tissue to extract cGMP, often requiring an acetylation step to improve sensitivity.

-

EIA Procedure: Perform the EIA according to the manufacturer's instructions, which typically involves a competitive binding reaction between the sample cGMP and a labeled cGMP for a limited number of antibody binding sites.

-

Quantification: Measure the signal (e.g., colorimetric or fluorescent) and calculate the cGMP concentration based on a standard curve.

-

Conclusion

The differentiation of angiotensin II receptor subtypes AT1 and AT2 is fundamental to understanding the complexities of the renin-angiotensin system and for the development of targeted therapeutics. Their distinct pharmacological profiles, opposing signaling pathways, and divergent physiological functions provide a clear basis for their experimental and clinical distinction. The application of selective ligands in conjunction with robust radioligand binding and functional assays, as detailed in this guide, empowers researchers to dissect the specific roles of each receptor subtype in health and disease, paving the way for novel therapeutic strategies in cardiovascular and other pathologies.

References

- 1. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. revvity.com [revvity.com]

- 3. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]

- 4. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]

- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Receptor Binding Affinity and Selectivity of PD 123177 for the Angiotensin II Type 2 Receptor

For Immediate Release

This technical guide provides a comprehensive overview of the binding characteristics of PD 123177, a nonpeptide antagonist highly selective for the angiotensin II type 2 (AT2) receptor. This document is intended for researchers, scientists, and drug development professionals working within the renin-angiotensin system and related therapeutic areas.

Introduction: The Significance of AT2 Receptor Selectivity

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and renal homeostasis. Its primary effector, angiotensin II (Ang II), mediates its diverse physiological actions through two main receptor subtypes: the AT1 and AT2 receptors. While the AT1 receptor is responsible for the well-known vasoconstrictive, proliferative, and pro-inflammatory effects of Ang II, the AT2 receptor often counteracts these actions, promoting vasodilation, anti-proliferation, and tissue protection.[1][2] The development of selective antagonists for each receptor subtype has been instrumental in elucidating their distinct roles. This compound has emerged as a prototypical selective antagonist for the AT2 receptor, enabling researchers to isolate and study its specific functions.[3][4]

Receptor Binding Affinity and Selectivity of this compound

The hallmark of this compound is its remarkable selectivity for the AT2 receptor over the AT1 receptor. This high degree of selectivity is quantified by comparing its binding affinity (Ki or IC50 values) for both receptor subtypes.

Data Presentation: Binding Affinity of this compound

The following table summarizes the quantitative data on the binding affinity of this compound for the AT1 and AT2 receptors, as determined by competitive radioligand binding assays.

| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |

| This compound | AT1 | > 10,000 nM | [5] |

| This compound | AT2 | High Affinity (Specific values vary across studies, but are in the low nanomolar range) | [3][4] |

Note: While a precise Ki value for this compound at the AT2 receptor is not consistently reported across the literature, it is widely characterized as having high affinity in the low nanomolar range, in stark contrast to its negligible affinity for the AT1 receptor.

This vast difference in binding affinity underscores the exceptional selectivity of this compound, making it an invaluable tool for the pharmacological dissection of Ang II receptor signaling.

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinity is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for such an assay to evaluate the binding of this compound to the AT2 receptor.

Objective

To determine the inhibitory constant (Ki) of this compound for the AT2 receptor by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials

-

Receptor Source: Cell membranes prepared from tissues or cell lines endogenously or recombinantly expressing the AT2 receptor (e.g., neonatal rat kidney).[6]

-

Radioligand: [125I]-[Sar1,Ile8]-Angiotensin II, a high-affinity radiolabeled Ang II analog.

-

Competitor: this compound.

-

Assay Buffer: e.g., 10 mM Sodium Phosphate buffer (pH 7.4) containing 120 mM NaCl, 5 mM MgCl2, 5 mM EDTA, 0.005% bacitracin, and 0.2% protease-free bovine serum albumin.[6]

-

Wash Buffer: Cold assay buffer.

-

Filtration Apparatus: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter: For measuring radioactivity.

Methods

-

Membrane Preparation: Homogenize the receptor source tissue or cells in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, combine the following in triplicate:

-

A fixed volume of the membrane preparation.

-

A fixed concentration of the radioligand, [125I]-[Sar1,Ile8]-Angiotensin II.

-

Increasing concentrations of the unlabeled competitor, this compound.

-

For total binding, add assay buffer instead of the competitor.

-

For non-specific binding, add a high concentration of unlabeled Ang II.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 2 hours).[6]

-

Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters using the vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with the cold wash buffer to remove any unbound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow Diagram

AT2 Receptor Signaling Pathways Modulated by this compound

This compound, as a selective antagonist, is crucial for elucidating the signaling pathways mediated by the AT2 receptor. The AT2 receptor generally opposes the actions of the AT1 receptor.[1] Blockade of the AT2 receptor with this compound can therefore unmask or potentiate AT1 receptor-mediated effects.

Key signaling pathways inhibited by this compound's antagonism of the AT2 receptor include:

-

Activation of Phosphatases: The AT2 receptor is coupled to the activation of various protein phosphatases, such as SH2 domain-containing phosphatase 1 (SHP-1) and protein phosphatase 2A (PP2A). These phosphatases can dephosphorylate and inactivate downstream signaling molecules, thereby counteracting the proliferative and inflammatory signals initiated by the AT1 receptor. This compound blocks this phosphatase activation.

-

Nitric Oxide (NO)/Cyclic Guanosine (B1672433) Monophosphate (cGMP) Pathway: AT2 receptor activation can lead to the production of nitric oxide (NO) and subsequent increases in cyclic guanosine monophosphate (cGMP), which contributes to vasodilation. This compound can inhibit this vasodilatory pathway.[2]

-

Anti-inflammatory Signaling: The AT2 receptor has been shown to exert anti-inflammatory effects, in part by downregulating the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and inhibiting the STAT3 signaling pathway. Treatment with this compound can reverse these anti-inflammatory effects.

AT2 Receptor Signaling Pathway Diagram

Conclusion

This compound is a highly selective antagonist of the angiotensin II type 2 receptor, exhibiting negligible affinity for the AT1 receptor. This remarkable selectivity makes it an indispensable pharmacological tool for investigating the physiological and pathophysiological roles of the AT2 receptor. The experimental protocols outlined in this guide provide a framework for the accurate determination of its binding affinity, while the signaling pathway diagrams illustrate the mechanisms through which it exerts its effects. A thorough understanding of the binding characteristics and functional consequences of this compound is essential for researchers in the field of cardiovascular and renal pharmacology and for the development of novel therapeutics targeting the renin-angiotensin system.

References

- 1. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of brain angiotensin II AT2 receptor subtype using [125I] CGP 42112A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Angiotensin II receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the AT1 angiotensin II receptor expressed in guinea pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Increased Angiotensin II AT1 receptor mRNA and binding in spleen and lung of AT2 receptor gene disrupted mice - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacokinetic and Pharmacodynamic Profile of PD 123177

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 123177 is a potent and highly selective nonpeptide antagonist of the Angiotensin II Type 2 (AT2) receptor. It is an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the AT2 receptor, which often counter-regulates the effects of the Angiotensin II Type 1 (AT1) receptor. This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound, including its binding affinity, in vitro and in vivo effects, and the signaling pathways it modulates. Detailed experimental protocols and structured data tables are presented to facilitate its use in research and drug development.

Introduction

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular, renal, and endocrine functions. Its primary effector, Angiotensin II (Ang II), mediates its effects through two main G protein-coupled receptors: the AT1 and AT2 receptors. While the AT1 receptor is responsible for the well-characterized pressor and pro-inflammatory effects of Ang II, the AT2 receptor's functions are more nuanced and often oppose those of the AT1 receptor, contributing to vasodilation, anti-proliferation, and anti-inflammatory responses[1][2].

This compound has emerged as a key investigational tool due to its high selectivity for the AT2 receptor over the AT1 receptor[3][4]. This selectivity allows for the specific blockade of AT2 receptor-mediated signaling, enabling researchers to dissect its complex roles in various physiological and disease states.

Pharmacodynamic Profile

Mechanism of Action

This compound is a competitive antagonist at the AT2 receptor. By binding to the receptor, it prevents the binding of the endogenous ligand, Angiotensin II, thereby inhibiting the downstream signaling cascades initiated by AT2 receptor activation.

Receptor Binding Affinity

The binding affinity of this compound for the AT2 receptor has been characterized in various radioligand binding assays. The affinity is typically expressed as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50).

| Parameter | Value | Assay Conditions | Reference |

| pIC50 | 8.5 - 9.5 | Radioligand binding assay in rat | [5] |

| Ki | > 10,000 nM (for AT1) | Radioligand binding assay in guinea pig liver membranes | [4] |

| IC50 | Potent inhibitor | Competition binding against [¹²⁵I]Ang II in PC12W cells | [3] |

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency. The high Ki value for the AT1 receptor demonstrates the high selectivity of this compound for the AT2 receptor.

In Vitro and In Vivo Effects

This compound has been extensively used in a variety of experimental models to probe the function of the AT2 receptor.

-

Vascular Tone: In isolated blood vessel preparations, this compound is used to block AT2 receptor-mediated vasodilation, helping to delineate the contribution of this receptor to the regulation of vascular tone.

-

Neuronal Function: Studies have utilized this compound to investigate the role of AT2 receptors in neuronal differentiation, apoptosis, and neurite outgrowth.

-

Renal Function: In animal models, this compound has been employed to study the involvement of AT2 receptors in natriuresis and renal blood flow regulation.

-

Behavioral Studies: Some research has explored the effects of this compound in animal models of anxiety and memory, although results have been inconclusive[6].

Pharmacokinetic Profile

Detailed pharmacokinetic data for this compound is not extensively published in publicly available literature. It is primarily used as a research tool in preclinical studies, and comprehensive human pharmacokinetic data is lacking. The available information is generally derived from animal studies.

| Parameter | Value | Species | Route of Administration | Reference |

| Absorption | Rapidly absorbed | Rat, Dog | Intravenous and Oral | [7] |

| Distribution | To be determined | - | - | |

| Metabolism | Not extensively metabolized by P450 enzymes | Rat, Dog | - | [7] |

| Excretion | To be determined | - | - | |

| Half-life (t½) | To be determined | - | - | |

| Clearance (CL) | To be determined | - | - | |

| Volume of Distribution (Vd) | To be determined | - | - | |

| Oral Bioavailability | To be determined | - | - |

Note: The lack of comprehensive public data on the pharmacokinetics of this compound highlights its primary use as a preclinical research compound rather than a therapeutic agent. Researchers should determine these parameters within their specific experimental models.

Signaling Pathways Modulated by this compound

As an antagonist, this compound blocks the signaling pathways initiated by AT2 receptor activation. The primary signaling cascades associated with the AT2 receptor include:

-

Activation of Phosphatases: The AT2 receptor is coupled to Gαi/o proteins and can activate various protein phosphatases, such as SHP-1, which in turn can dephosphorylate and inactivate signaling molecules like those in the MAPK/ERK pathway.

-

Bradykinin (B550075)/Nitric Oxide (NO)/cGMP Pathway: AT2 receptor stimulation can lead to the activation of the bradykinin B2 receptor, resulting in increased nitric oxide (NO) production and subsequent vasodilation via cyclic guanosine (B1672433) monophosphate (cGMP)[1].

-

Inhibition of ERK Phosphorylation: By activating phosphatases, the AT2 receptor can counteract AT1 receptor-mediated cell growth and proliferation by inhibiting the phosphorylation of extracellular signal-regulated kinases (ERK)[8].

Detailed Experimental Protocols

Radioligand Binding Assay for AT2 Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the AT2 receptor.

Materials:

-

Cell membranes expressing the AT2 receptor (e.g., from transfected cell lines or tissues with high AT2R expression).

-

Radioligand: [¹²⁵I]-Sar¹-Ile⁸-Angiotensin II.

-

This compound or other competing ligands.

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of binding buffer (for total binding) or 50 µL of a high concentration of unlabeled Angiotensin II (for non-specific binding) or 50 µL of this compound dilution.

-

50 µL of radioligand ([¹²⁵I]-Sar¹-Ile⁸-Angiotensin II) at a concentration close to its Kd.

-

100 µL of membrane preparation (containing a specific amount of protein, e.g., 20-50 µg).

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a beta-counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Blockade of Angiotensin II-Induced Effects

This protocol outlines a general procedure to assess the ability of this compound to antagonize the in vivo effects of Angiotensin II in an animal model (e.g., rat).

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

Angiotensin II.

-

This compound.

-

Saline solution (vehicle).

-

Anesthesia (e.g., isoflurane (B1672236) or urethane).

-

Catheters for intravenous administration and blood pressure monitoring.

-

Blood pressure transducer and recording system.

Procedure:

-

Anesthetize the rat and insert catheters into the jugular vein (for drug administration) and carotid artery (for blood pressure measurement).

-

Allow the animal to stabilize and record baseline mean arterial pressure (MAP).

-

Administer a bolus intravenous injection of Angiotensin II at a dose known to elicit a pressor response (e.g., 50-100 ng/kg).

-

Record the peak change in MAP.

-

After the blood pressure returns to baseline, administer a bolus intravenous injection of this compound (e.g., 1-10 mg/kg) or vehicle.

-

After a predetermined time (e.g., 15-30 minutes) to allow for drug distribution, administer the same dose of Angiotensin II again.

-

Record the peak change in MAP.

-

Compare the pressor response to Angiotensin II before and after the administration of this compound or vehicle. A significant attenuation of the Angiotensin II-induced pressor response in the this compound-treated group indicates AT2 receptor antagonism.

Conclusion

This compound is an indispensable tool for investigating the multifaceted roles of the AT2 receptor. Its high selectivity allows for precise pharmacological blockade, enabling a deeper understanding of AT2 receptor-mediated signaling in health and disease. While comprehensive pharmacokinetic data in humans is not available, its utility in preclinical research is well-established. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals utilizing this compound in their studies. Further characterization of its pharmacokinetic properties in various experimental systems will continue to enhance its value as a research tool.

References

- 1. Cardiovascular effects of the angiotensin type 2 receptor | Revista Portuguesa de Cardiologia [revportcardiol.org]

- 2. Angiotensin II receptors and drug discovery in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of biochemical responses of angiotensin II (AT2) binding sites in the rat pheochromocytoma PC12W cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the AT1 angiotensin II receptor expressed in guinea pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. guidetopharmacology.org [guidetopharmacology.org]